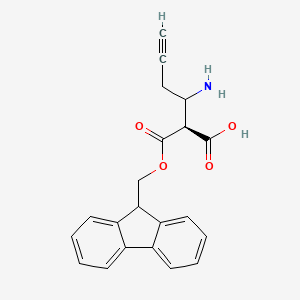
Fmoc-(S)-3-Amino-5-hexynoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(S)-3-Amino-5-hexynoicacid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid 3-amino-5-hexynoic acid. This compound is particularly significant in the field of peptide synthesis, where the Fmoc group is used to protect the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a popular choice for solid-phase peptide synthesis (SPPS).
作用机制
Target of Action
Fmoc-(S)-3-Amino-5-hexynoicacid, also known as (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)hex-5-ynoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The compound works by reacting with the amine group of an amino acid to form a carbamate . This reaction protects the amine group from unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis. It protects the amine group during the formation of peptide bonds, allowing for the synthesis of peptides of significant size and complexity .
Pharmacokinetics
The fmoc group is known to be stable under acidic conditions and can be readily removed by a base .
Result of Action
The primary result of the action of this compound is the protection of the amine group during peptide synthesis. This protection allows for the efficient and accurate synthesis of peptides, contributing to advancements in fields such as drug discovery, biochemistry, and molecular biology .
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group is stable under acidic conditions but can be removed by a base . Therefore, the pH of the reaction environment is a critical factor in the efficacy and stability of this compound. Other factors, such as temperature and solvent, may also influence its action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-5-hexynoicacid typically involves the protection of the amino group of 3-amino-5-hexynoic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino acid to form the Fmoc-protected product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the repetitive cycles of Fmoc protection and deprotection, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Fmoc-(S)-3-Amino-5-hexynoicacid undergoes several types of chemical reactions, including:
Oxidation: The alkyne group in the compound can be oxidized to form various products.
Reduction: The alkyne group can also be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, sodium borohydride (NaBH4), and lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield carboxylic acids, while reduction can produce alkanes or alkenes .
科学研究应用
Fmoc-(S)-3-Amino-5-hexynoicacid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as Fmoc-phenylalanine, Fmoc-lysine, and Fmoc-tryptophan .
Uniqueness
What sets Fmoc-(S)-3-Amino-5-hexynoicacid apart is the presence of the alkyne group, which provides additional reactivity and versatility in chemical synthesis.
Conclusion
This compound is a versatile and valuable compound in the field of peptide synthesis and beyond. Its unique structure and reactivity make it an essential tool for researchers in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)hex-5-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-7-18(22)19(20(23)24)21(25)26-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-19H,7,12,22H2,(H,23,24)/t18?,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHDGHPWUHCBEJ-GGYWPGCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC([C@@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
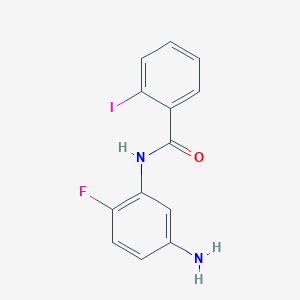
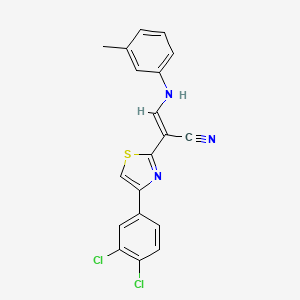
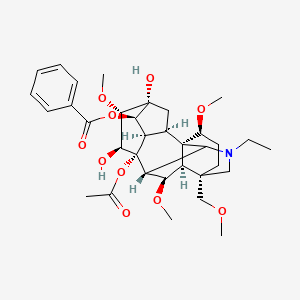
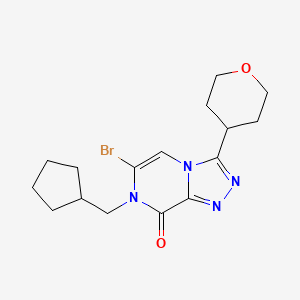
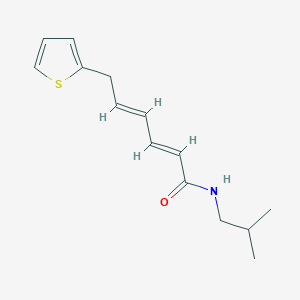
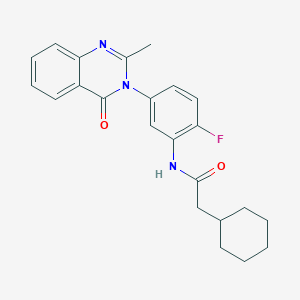
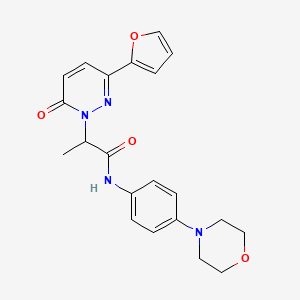
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2769744.png)
![[3-(5-Methylpyridin-2-yl)phenyl]methanol;hydrochloride](/img/structure/B2769745.png)
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2769748.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate](/img/structure/B2769749.png)
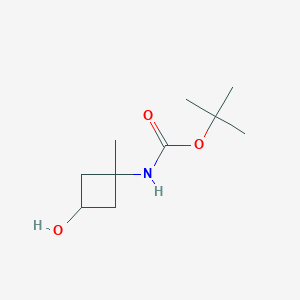
![N-(2,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2769753.png)
![2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B2769754.png)
